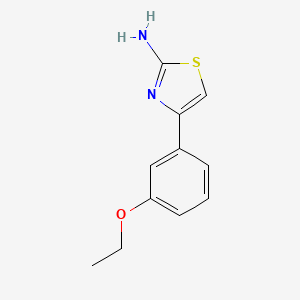

4-(3-乙氧基-苯基)-噻唑-2-基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes in detail exactly what happens at each stage of a chemical transformation .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .科学研究应用

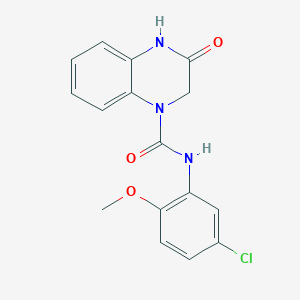

- Research : Molecular docking studies have investigated flavone-based arylamides as potential anticancer drug candidates by inhibiting V600E-BRAF. Compound 28 demonstrated the best inhibition of V600E-BRAF within the dataset. Researchers modified existing structures and designed novel compounds (N1 and N3) with enhanced pharmacological properties. These compounds outperformed vemurafenib, an FDA-approved V600E-BRAF inhibitor, and successfully met drug-likeness criteria .

- Research : A series of these spiro compounds were synthesized and screened for inherent antimicrobial potential against Gram-positive and Gram-negative bacterial strains. Their activity against various pathogens could be explored further .

- Research : The compound N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) was studied for its spasmolytic effects. Understanding its mechanism of action and potential applications could be valuable .

- Research : EPPTB, a derivative of β-PEA, could have implications in neurotransmitter modulation. Investigating its effects on neuronal pathways may reveal therapeutic applications .

- Research : The designed compounds (N1 and N3) successfully met Lipinski’s criteria, indicating their potential as orally bioavailable drugs. Further studies could explore their efficacy and safety profiles .

- Research : The designed compounds exhibited favorable pharmacokinetics (absorption, distribution, metabolism, excretion) and low toxicity. In vivo and ex vivo evaluations are recommended to validate their potential .

Anticancer Properties

Antimicrobial Activity

Spasmolytic Effects

Neurotransmitter Modulation

Drug Development

Pharmacokinetics and Toxicity

作用机制

Target of Action

The compound 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin 5-HT1A receptors . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in dopamine, norepinephrine, and serotonin neurons. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds to the neurotransmitter serotonin, playing a role in various neurological and physiological processes.

Mode of Action

The compound acts as an agonist at the TAAR1 and serotonin 5-HT1A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to these receptors, 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine can influence the signaling pathways associated with these receptors, leading to changes in cellular function.

Biochemical Pathways

These pathways play crucial roles in various neurological processes, including mood regulation, cognition, and perception of pain .

Result of Action

The molecular and cellular effects of 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine’s action are likely to be diverse, given its interaction with multiple targets. For instance, its agonistic action at TAAR1 and 5-HT1A receptors can modulate neurotransmission in dopamine, norepinephrine, and serotonin neurons . This modulation can lead to changes in various neurological processes, potentially contributing to its therapeutic effects.

安全和危害

未来方向

属性

IUPAC Name |

4-(3-ethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBDQXKEOHSFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxy-phenyl)-thiazol-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)

![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)

![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)

![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)

![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)

![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)